(Pentamethylcyclopentadienyl)titanium trichloride

Catalog No.
S1508346
CAS No.
12129-06-5
M.F
C10H20Cl3Ti
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Pentamethylcyclopentadienyl)titanium trichloride

CAS Number

12129-06-5

Product Name

(Pentamethylcyclopentadienyl)titanium trichloride

IUPAC Name

1,2,3,4,5-pentamethylcyclopentane;trichlorotitanium

Molecular Formula

C10H20Cl3Ti

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C10H20.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;3*1H;/q;;;;+3/p-3

InChI Key

OWKYSKHJGRHJCM-UHFFFAOYSA-K

SMILES

Array

Canonical SMILES

CC1C(C(C(C1C)C)C)C.Cl[Ti](Cl)Cl

(Pentamethylcyclopentadienyl)titanium trichloride (CAS 12129-06-5), commonly abbreviated as Cp*TiCl3, is a premier half-sandwich organotitanium precursor utilized extensively in advanced catalytic and synthetic workflows. Featuring a fully methylated cyclopentadienyl ring, this compound provides exceptional steric shielding and electron donation to the titanium(IV) center. In industrial and high-end laboratory procurement, Cp*TiCl3 is primarily sourced as a foundational building block for high-performance Ziegler-Natta and metallocene-type olefin polymerization catalysts, particularly for the synthesis of syndiotactic polystyrene and ultra-high-molecular-weight polyethylene. Furthermore, its finely tuned electrochemical properties make it a highly sought-after catalyst for single-electron transfer (SET) radical chemistry, offering enhanced solubility, thermal stability, and active-site homogeneity compared to unsubstituted analogs [1].

Attempting to substitute Cp*TiCl3 with generic titanium halides (like TiCl4) or the unsubstituted cyclopentadienyl analog (CpTiCl3) routinely results in process failure or severely degraded performance. The absence of the five electron-donating methyl groups in generic substitutes leads to a significantly less negative reduction potential, which thermodynamically starves single-electron transfer (SET) reactions, causing sluggish or failed activation of challenging C-O and C-Cl bonds [1]. In polymerization workflows, lacking the steric bulk of the Cp* ligand leaves the active cationic titanium center vulnerable to rapid deactivation, ligand redistribution, and unhindered beta-hydrogen elimination. This manifests as drastically lower catalyst productivity, poor stereocontrol, and unacceptable reductions in polymer molecular weight, rendering generic substitutes unviable for high-specification material synthesis [2].

Enhanced Single-Electron Transfer Reactivity via Tuned Reduction Potential

In titanium-mediated homolytic bond cleavage for radical alkylations, the electron-rich Cp* ligand critically shifts the reduction potential of the Ti(III)/Ti(IV) couple. Voltammetric studies demonstrate that Cp*TiCl3 possesses a half-wave reduction potential of -1.12 V (vs Fc/Fc+), providing a substantially stronger thermodynamic driving force than the unsubstituted CpTiCl3 (-0.79 V). In standardized Ti-catalyzed radical alkylations using a zinc reductant, this 330 mV difference translates to a dramatic performance gap: Cp*TiCl3 achieves a 70% product yield, whereas CpTiCl3 yields only 10% under identical conditions [1].

Evidence DimensionHalf-wave reduction potential (E1/2) and radical alkylation yield
Target Compound DataE1/2 = -1.12 V; 70% product yield
Comparator Or BaselineCpTiCl3 (E1/2 = -0.79 V; 10% product yield)
Quantified Difference330 mV more negative reduction potential; 7-fold increase in reaction yield
ConditionsVoltammetry vs Fc/Fc+ in CH2Cl2; radical alkylation with Zn reductant and Et3N·HCl for 1 hour

Buyers designing SET catalytic cycles must procure the permethylated variant to achieve the necessary thermodynamic driving force for challenging bond activations.

Enhanced Catalytic Activity and Stereocontrol in Syndiotactic Polystyrene Synthesis

For the industrial synthesis of syndiotactic polystyrene (sPS), half-titanocene catalysts activated by methylaluminoxane (MAO) are the standard. Head-to-head evaluations in homogeneous systems reveal that Cp*TiCl3 drives significantly higher monomer conversion rates and produces sPS with higher molecular weights than CpTiCl3. The permethylated ligand increases electron density at the metal center, which suppresses unwanted beta-hydrogen elimination and chain transfer reactions during propagation. Consequently, the Cp* variant maintains active-site stability at higher polymerization temperatures, ensuring enhanced overall catalytic productivity and polymer stereoregularity [1].

Evidence DimensionStyrene polymerization conversion and polymer molecular weight
Target Compound DataHigher % conversion and elevated molecular weight retention
Comparator Or BaselineCpTiCl3 (Lower % conversion and reduced molecular weight)
Quantified DifferenceDistinct superiority in overall catalytic activity and suppression of chain transfer in homogeneous sPS synthesis
ConditionsHomogeneous styrene polymerization activated by MAO cocatalyst

Procuring Cp*TiCl3 is essential for polymer manufacturers aiming to maximize catalyst efficiency and achieve high-melting-point, high-molecular-weight syndiotactic polystyrene.

Mandatory Precursor Suitability for Ultra-High-Activity Ethylene Polymerization

Cp*TiCl3 is the requisite starting material for synthesizing advanced aryloxo-modified half-titanocenes (e.g., Cp*TiCl2(OAr)). The specific combination of the Cp* ligand and bulky phenoxy ligands creates a highly active cationic alkyl species stabilized by O→Ti π-donation. When activated with MAO, these Cp*-derived catalysts achieve exceptional ethylene polymerization activities, reaching up to 65,600 kg-PE/mol-Ti·h. Standard TiCl4 or unsubstituted CpTiCl3 precursors fail to provide the necessary steric and electronic environment to stabilize this unique distorted tetrahedral geometry, resulting in vastly inferior polymerization metrics[1].

Evidence DimensionEthylene polymerization activity of derived catalysts
Target Compound DataUp to 65,600 kg-PE/mol-Ti·h (for optimal Cp*TiCl2(OAr) derivatives)
Comparator Or BaselineUnsubstituted or non-Cp precursors (Incapable of forming the highly active stabilized geometry)
Quantified DifferenceOrder-of-magnitude higher activity enabled specifically by the Cp* ligand framework
ConditionsEthylene polymerization in toluene at 25 °C, 4 atm ethylene with MAO cocatalyst

For catalyst R&D and scale-up, Cp*TiCl3 is the non-negotiable building block required to access ultra-high-activity coordination polymerization systems.

Synthesis of Syndiotactic Polystyrene (sPS)

Directly leveraging its stereocontrol and resistance to beta-hydrogen elimination (as detailed in Section 3), Cp*TiCl3 is a highly effective precursor for homogeneous Ziegler-Natta polymerization of styrene. It is a primary choice for producing engineering thermoplastics with high melting points and excellent chemical resistance [1].

Single-Electron Transfer (SET) Radical Catalysis

Utilizing its highly negative reduction potential (-1.12 V), Cp*TiCl3 is procured for advanced organic synthesis requiring homolytic cleavage of unactivated C-OH or C-Cl bonds. It enables cost-efficient, titanium-mediated radical alkylations and deoxygenations that fail with standard titanocenes [2].

Precursor for Aryloxo-Modified Olefin Polymerization Catalysts

Based on its unique steric and electronic stabilizing properties, Cp*TiCl3 is utilized as the primary starting material to synthesize next-generation aryloxo-half-titanocenes. These derivatives are deployed in industrial settings to achieve ultra-high-activity ethylene polymerization and precise copolymerization of alpha-olefins[3].

Exact Mass

293.010999 Da

Monoisotopic Mass

293.010999 Da

Heavy Atom Count

14

UNII

RM8V7EFM46

Wikipedia

(Pentamethylcyclopentadienyl)titanium_trichloride

Dates

Last modified: 08-15-2023

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